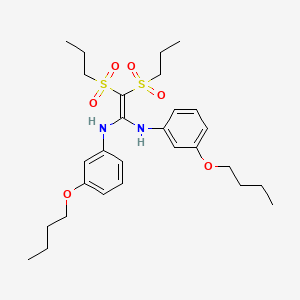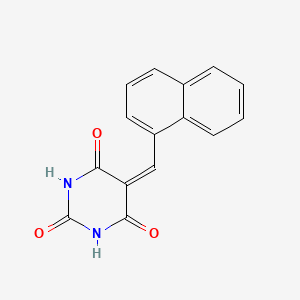
N-(1,3-benzodioxol-5-yl)-4-chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a chlorinated triazine ring, and a methylpiperidine group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The chlorinated triazine ring is then introduced via a nucleophilic substitution reaction, where a suitable chlorinating agent is used . Finally, the methylpiperidine group is attached through another nucleophilic substitution reaction, often using a base such as cesium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The triazine ring can be reduced to form amine derivatives.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted triazine compounds .
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis . The benzodioxole moiety may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety, used in the synthesis of various organic molecules.
4-Chloro-1,3,5-triazine: A compound with a similar triazine ring, used as an intermediate in the synthesis of herbicides and other chemicals.
4-Methylpiperidine: A compound with a similar piperidine group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H18ClN5O2 |
|---|---|
Molecular Weight |
347.80 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H18ClN5O2/c1-10-4-6-22(7-5-10)16-20-14(17)19-15(21-16)18-11-2-3-12-13(8-11)24-9-23-12/h2-3,8,10H,4-7,9H2,1H3,(H,18,19,20,21) |
InChI Key |
QCCDMZXRRIFLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(benzyloxy)-3,3,3-trifluoro-N-{[3-(trifluoromethyl)phenyl]carbonyl}alaninate](/img/structure/B11517660.png)
![1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one](/img/structure/B11517661.png)
![3,6-Diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11517663.png)
![6-Amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517665.png)
![N'-[(4-bromophenyl)carbonyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11517685.png)
![3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine](/img/structure/B11517691.png)
![N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide](/img/structure/B11517703.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11517704.png)
![(3Z)-3-[(3-bromophenyl)imino]-1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11517708.png)

![3-({4-[chloro(difluoro)methoxy]phenyl}amino)-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11517719.png)


